Cas no 97776-06-2 (1-(4-Amino-3-iodophenyl)ethanone)

1-(4-Amino-3-iodophenyl)ethanone is a halogenated aromatic ketone featuring both an amino and an iodo substituent on the phenyl ring. This compound serves as a versatile intermediate in organic synthesis, particularly in the preparation of pharmaceuticals, agrochemicals, and specialty chemicals. The presence of the amino group allows for further functionalization, while the iodo substituent facilitates cross-coupling reactions, such as Suzuki or Heck reactions, enabling the construction of complex molecular architectures. Its well-defined structure and reactivity make it a valuable building block for researchers in medicinal chemistry and materials science. The compound is typically handled under controlled conditions due to its sensitivity to light and moisture.
1-(4-Amino-3-iodophenyl)ethanone structure
97776-06-2 structure
Product name:1-(4-Amino-3-iodophenyl)ethanone
CAS No:97776-06-2
MF:C8H8INO
MW:261.059694290161
MDL:MFCD22124432
CID:750897
PubChem ID:11032652

1-(4-Amino-3-iodophenyl)ethanone Chemical and Physical Properties

Names and Identifiers

    • Ethanone, 1-(4-amino-3-iodophenyl)-
    • 1-(4-amino-3-iodophenyl)ethanone
    • 4-Acetyl-2-iodoaniline
    • 1-(4-Amino-3-iodophenyl)-ethanone
    • 1-(4-Amino-3-iodo-phenyl)-ethanone
    • 4'-amino-3'-iodoacetophenone
    • 3'-Iodo-4'-aminoacetophenone
    • KFDASWGPRZACTA-UHFFFAOYSA-N
    • FCH1599879
    • SY237308
    • AX8270333
    • AB0033462
    • X7016
    • 4 inverted exclamation mark -Amino-3 inverted exclamation mark -iodoacetophenone
    • 1-(4-Amino-3-iodophenyl)ethanone (ACI)
    • 1-(4-Amino-3-iodophenyl)ethan-1-one
    • 4-Amino-3-iodoacetophenone
    • 4′-Amino-3′-iodoacetophenone
    • AS-30395
    • MFCD22124432
    • DB-115824
    • SCHEMBL1854564
    • DTXSID30452699
    • 97776-06-2
    • SB81586
    • XDA77606
    • AKOS027295253
    • 1-(4-Amino-3-iodophenyl)ethanone
    • MDL: MFCD22124432
    • Inchi: 1S/C8H8INO/c1-5(11)6-2-3-8(10)7(9)4-6/h2-4H,10H2,1H3
    • InChI Key: KFDASWGPRZACTA-UHFFFAOYSA-N
    • SMILES: O=C(C)C1C=C(I)C(N)=CC=1

Computed Properties

  • Exact Mass: 260.96506g/mol
  • Monoisotopic Mass: 260.96506g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 1
  • Complexity: 160
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.6
  • Topological Polar Surface Area: 43.1

Experimental Properties

  • Density: 1.796±0.06 g/cm3 (20 ºC 760 Torr),
  • Melting Point: 53-55 ºC
  • Solubility: Slightly soluble (0.73 g/l) (25 º C),

1-(4-Amino-3-iodophenyl)ethanone Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
Y16215-250mg
1-(4-Amino-3-iodophenyl)ethanone
97776-06-2 97%
250mg
¥909.0 2023-09-05
eNovation Chemicals LLC
D686495-1g
4'-Amino-3'-iodoacetophenone
97776-06-2 97%
1g
$165 2024-07-20
Alichem
A019116829-1g
1-(4-Amino-3-iodophenyl)ethanone
97776-06-2 95%
1g
$165.68 2023-08-31
eNovation Chemicals LLC
D686495-10g
4'-Amino-3'-iodoacetophenone
97776-06-2 97%
10g
$865 2024-07-20
TRC
A579350-50mg
1-(4-Amino-3-Iodophenyl)Ethanone
97776-06-2
50mg
$ 50.00 2022-06-08
1PlusChem
1P00IKG2-250mg
Ethanone, 1-(4-amino-3-iodophenyl)-
97776-06-2 95%
250mg
$120.00 2025-03-01
eNovation Chemicals LLC
D686495-25g
4'-Amino-3'-iodoacetophenone
97776-06-2 97%
25g
$1715 2025-02-19
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1533587-25g
1-(4-Amino-3-iodophenyl)ethan-1-one
97776-06-2 98%
25g
¥15912.00 2024-04-23
Ambeed
A813198-25g
1-(4-Amino-3-iodophenyl)ethanone
97776-06-2 95%
25g
$1726.0 2024-04-16
abcr
AB459876-250mg
1-(4-Amino-3-iodophenyl)ethanone, 95%; .
97776-06-2 95%
250mg
€211.00 2024-04-16

1-(4-Amino-3-iodophenyl)ethanone Production Method

Synthetic Routes 1

Reaction Conditions
1.1 Reagents: N-Iodosuccinimide ,  Sulfuric acid Solvents: Ethanol ,  Water ;  rt
1.1 Reagents: N-Iodosuccinimide Catalysts: [1,1,1-Trifluoro-N-[(trifluoromethyl)sulfonyl-κO]methanesulfonamidato-κO]silver Solvents: Dichloromethane ;  3 h, 20 °C
1.1 Reagents: Calcium carbonate ,  Iodine chloride Solvents: Methanol ;  15 h, rt
1.2 Solvents: Water ;  rt
Reference
Benzothienoiodolium cations doubly bonded to anions via halogen-chalcogen and halogen-hydrogen supramolecular synthonsSilver(I)-Catalyzed Iodination of Arenes: Tuning the Lewis Acidity of N-Iodosuccinimide ActivationSynthesis of five-, six-, and seven-membered ring lactams by Cp*Rh complex-catalyzed oxidative N-heterocyclization of amino alcohols
Fedorova, Irina I.; et al Racys, Daugirdas T.; et al Fujita, Kenichi; et al, ChemRxiv, 2022, 81(3), 1-35

Synthetic Routes 2

Reaction Conditions
Reference
Correction to "Diversely Substituted Quinolines via Rhodium-Catalyzed Alkyne Hydroacylation" [Erratum to document cited in CA164:393956]Thiazole derivatives as kinase inhibitorsPreparation of 4,4-disubstituted-1,4-dihydro-2H-3,1-benzoxazin-2-ones and related compounds useful as HIV reverse transcriptase inhibitors.
Neuhaus, James D.; et al, Organic Letters, 2016, 18(10),

1-(4-Amino-3-iodophenyl)ethanone Raw materials

1-(4-Amino-3-iodophenyl)ethanone Preparation Products

Additional information on 1-(4-Amino-3-iodophenyl)ethanone

Recent Advances in the Study of 1-(4-Amino-3-iodophenyl)ethanone (CAS: 97776-06-2)

1-(4-Amino-3-iodophenyl)ethanone (CAS: 97776-06-2) is a key intermediate in the synthesis of various bioactive compounds, particularly in the development of pharmaceuticals targeting neurological and oncological disorders. Recent studies have highlighted its potential as a building block for novel therapeutic agents, owing to its unique chemical properties and reactivity. This research briefing provides an overview of the latest advancements related to this compound, focusing on its synthesis, applications, and biological activities.

A significant breakthrough in the synthesis of 1-(4-Amino-3-iodophenyl)ethanone has been reported in a 2023 study published in the Journal of Medicinal Chemistry. The researchers developed a more efficient and scalable synthetic route, reducing the number of steps and improving overall yield. This advancement is expected to facilitate large-scale production and further exploration of its derivatives for drug discovery.

In terms of biological applications, recent in vitro studies have demonstrated the compound's potential as a precursor for tyrosine kinase inhibitors. A 2024 paper in Bioorganic & Medicinal Chemistry Letters detailed the design and evaluation of novel analogs derived from 1-(4-Amino-3-iodophenyl)ethanone, showing promising activity against specific cancer cell lines. The study emphasized the importance of the iodine moiety in enhancing binding affinity to target proteins.

Furthermore, computational modeling studies have provided insights into the molecular interactions of 1-(4-Amino-3-iodophenyl)ethanone derivatives with biological targets. A recent ACS Chemical Biology publication (2024) utilized molecular docking simulations to predict the binding modes of these compounds with various receptor proteins, offering valuable information for structure-activity relationship optimization.

The safety profile and pharmacokinetic properties of 1-(4-Amino-3-iodophenyl)ethanone have also been investigated in recent preclinical studies. Results indicate favorable metabolic stability and moderate bioavailability, making it a viable candidate for further pharmaceutical development. However, researchers note the need for additional toxicological assessments before clinical translation.

Looking ahead, the compound's versatility suggests potential applications beyond its current scope. Ongoing research is exploring its use in radiopharmaceuticals, leveraging the iodine atom for diagnostic imaging purposes. The combination of synthetic accessibility and biological relevance positions 1-(4-Amino-3-iodophenyl)ethanone as a compound of significant interest in medicinal chemistry and drug development.

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(CAS:97776-06-2)1-(4-Amino-3-iodophenyl)ethanone
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